ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate
Description
Ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate is a structurally complex molecule featuring a piperidine core substituted with an ethyl carboxylate ester and an amide-linked tetrazole moiety. The tetrazole ring is further functionalized with a 4-(trifluoromethoxy)phenyl group, a motif known for enhancing metabolic stability and lipophilicity in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O4/c1-2-29-16(28)25-9-7-11(8-10-25)21-15(27)14-22-24-26(23-14)12-3-5-13(6-4-12)30-17(18,19)20/h3-6,11H,2,7-10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVOUKYWKQDZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to a range of biological effects.
Mode of Action
This interaction can either enhance or inhibit the target’s activity, leading to a therapeutic effect.
Biochemical Pathways
Drugs typically exert their effects by influencing various biochemical pathways, leading to changes in cellular function and physiology.
Biological Activity
Ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate (CAS Number: 1396799-27-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a tetrazole moiety, and a trifluoromethoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 377.32 g/mol. The presence of the trifluoromethoxy group is significant as it can enhance lipophilicity and alter the compound's interaction with biological targets.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing the tetrazole ring have been evaluated for their antiproliferative effects against various cancer cell lines. In one study, compounds related to the tetrazole structure demonstrated IC50 values in the low micromolar range against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl derivative | HeLa | 6.2 |
| Triazole derivative | T47D | 27.3 |
| Tetrazole derivative | L1210 | 41 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer proliferation and survival pathways.
- Induction of Apoptosis : Research indicates that certain tetrazole-containing compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, preventing further cell division.
In Vitro Studies
A study focusing on related tetrazole compounds highlighted their potential as anticancer agents. The synthesized compounds were tested against several cancer cell lines including HeLa and CEM (human T-lymphocyte cells). The results indicated that modifications to the tetrazole structure significantly influenced their biological activity, with some compounds achieving IC50 values below 10 μM .
In Vivo Studies
While in vitro studies provide valuable insights into the compound's efficacy, in vivo studies are necessary to evaluate its therapeutic potential in living organisms. Preliminary animal studies suggest that similar compounds exhibit reduced tumor growth and improved survival rates when administered at optimal dosages.
Comparison with Similar Compounds
Olmesartan Medoxomil (ARB)
Ethyl 1-[4-(3-Fluorophenyl)-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
- Structure : Combines pyrazole, thiazole, and trifluoromethyl groups with a piperidine carboxylate.
- Synthetic Data: Suppliers note its use in agrochemical research, hinting at diverse applications for trifluoromethylated heterocycles .
Piperidine Carboxylate Derivatives
Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethoxy)Phenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10h)
- Structure : Features a piperazine-acetate ester, thiazole, and trifluoromethoxy phenyl urea.
- Key Similarities : Shares the trifluoromethoxy phenyl group and ester functionality with the target compound.
- Synthetic Data : Yield = 88.7%; ESI-MS m/z = 564.2 [M+H]+. The high yield suggests efficient synthetic routes for trifluoromethoxy-containing intermediates .
Ethyl 4-({[6-(3-Fluorophenyl)Pyridin-3-yl]Carbonyl}Amino)Piperidine-1-Carboxylate
- Structure : Piperidine carboxylate with a pyridine-carbonyl amide.
- Key Differences : Replaces the tetrazole with a pyridine-carbonyl group, likely altering solubility and target affinity .
Trifluoromethoxy/Trihalogenated Analogues
Fipronil
- Structure : Pyrazole carbonitrile with trifluoromethyl and sulfinyl groups.
- Key Differences : Lacks a piperidine or tetrazole but exemplifies the role of trifluoromethyl groups in enhancing pesticidal activity .
Ethyl 4-(8-Chloro-3-(3-(((Diphenylmethylene)Amino)(4-(Trifluoromethoxy)Phenyl)Methyl)Bicyclo[1.1.1]Pentane Derivatives
- Structure : Contains a bicyclopentane core and trifluoromethoxy phenyl group.
- Key Similarities : The trifluoromethoxy phenyl group is retained, as evidenced by ¹H NMR data in (CD₃)₂CO .
Comparative Data Table
Research Findings and Implications
Synthetic Feasibility : High yields (e.g., 88.7% for 10h ) suggest that trifluoromethoxy phenyl groups are compatible with robust synthetic protocols, which may extend to the target compound.
Structural Effects: The tetrazole ring’s polarity may enhance water solubility compared to thiazole or pyrazole analogs . The trifluoromethoxy group’s electron-withdrawing nature could improve metabolic stability relative to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
